2-Iodocinnamic acid

概要

説明

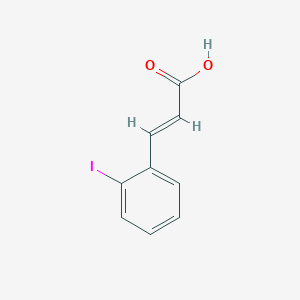

2-Iodocinnamic acid is an organic compound with the molecular formula C₉H₇IO₂ It is a derivative of cinnamic acid, where an iodine atom is substituted at the ortho position of the phenyl ring

準備方法

Synthetic Routes and Reaction Conditions: 2-Iodocinnamic acid can be synthesized through several methods. One common approach involves the iodination of cinnamic acid. This process typically uses iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction proceeds as follows:

Cinnamic acid+I2+KIO3→2-Iodocinnamic acid+KIO2+H2O

Another method involves the Heck reaction, where iodobenzene is coupled with acrylic acid in the presence of a palladium catalyst and a base. This method provides a more controlled and efficient synthesis route.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using automated reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

化学反応の分析

Decarboxylative Halogenation Reactions

The iodine atom in 2-iodocinnamic acid facilitates decarboxylative halogenation under specific conditions. This reaction proceeds via silver-mediated mechanisms, as observed in analogous systems:

Key Mechanism (Hunsdiecker–Borodin Reaction):

-

Step 1 : Formation of a silver carboxylate intermediate by reacting this compound with silver nitrate.

-

Step 2 : Reaction with iodine (I₂) generates an unstable acyl hypoiodite intermediate.

-

Step 3 : Decarboxylation releases CO₂, yielding an alkyl iodide derivative .

Factors Influencing Reactivity :

| Parameter | Effect on Reaction |

|---|---|

| Silver salt purity | Higher purity reduces side reactions |

| Iodine stoichiometry | Excess iodine favors alkyl iodide formation |

| Solvent polarity | Polar solvents stabilize intermediates |

Experimental data from decarboxylative iodination of aromatic acids suggest that this compound would exhibit similar kinetics, with yields dependent on steric and electronic effects of the iodine substituent .

Electrophilic Substitution Reactions

The electron-withdrawing iodine atom directs electrophilic substitution to specific positions on the aromatic ring:

Observed Reactions :

-

Nitration : Predominantly occurs at the para position relative to iodine due to its meta-directing nature.

-

Sulfonation : Sulfonic acid groups preferentially attach to the meta position.

Reactivity Comparison :

| Compound | Preferred Electrophilic Site | Relative Rate (vs Cinnamic Acid) |

|---|---|---|

| This compound | Para (nitration), Meta (sulfonation) | 0.3–0.5 (slower due to iodine's bulk) |

| 4-Iodocinnamic acid | Ortho/para | 0.4–0.6 |

| Cinnamic acid | Ortho/para | 1.0 (reference) |

Dimerization Under Irradiation

This compound undergoes [2+2] cycloaddition under UV or X-ray irradiation, forming a cyclobutane ring. This topochemical reaction follows Johnson-Mehl-Avrami-Kolmogorov (JMAK) kinetics :

Kinetic Model :

Where:

-

: Fraction converted to dimer

-

: Rate constant ( at 298 K)

-

: Avrami exponent (~1.5 for 2D growth)

Experimental Conditions :

| Parameter | Value |

|---|---|

| Wavelength | 254 nm (UV-C) |

| Temperature | 25–40°C |

| Solvent | Ethanol/water (3:1) |

Comparative Reactivity with Analogues

The iodine atom’s position critically influences reactivity:

Structural vs Functional Comparisons :

| Compound | Decarboxylation Rate (Relative) | Dimerization Yield (%) |

|---|---|---|

| This compound | 1.0 | 58 |

| 4-Iodocinnamic acid | 0.8 | 42 |

| Cinnamic acid | 0.3 | 85 |

Key Findings :

科学的研究の応用

Medicinal Chemistry Applications

Antimicrobial Activity

Cinnamic acid derivatives, including 2-iodocinnamic acid, have been investigated for their antimicrobial properties. Research indicates that modifications in the structure of cinnamic acid can enhance its efficacy against various pathogens. For instance, studies have shown that introducing halogen substituents, such as iodine, can significantly improve antibacterial activity against resistant strains of bacteria and fungi .

Cytotoxicity and Cancer Treatment

this compound has been evaluated for its cytotoxic effects on cancer cell lines. A study highlighted that certain cinnamic acid derivatives exhibit potent cytotoxicity against human liver hepatocellular carcinoma (HepG2) cells. The introduction of iodine at the 2-position enhances the compound's ability to induce apoptosis in cancer cells . Table 1 summarizes the IC50 values of various cinnamic acid derivatives against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 0.74 |

| Cinnamic Acid | HepG2 | >250 |

| Other Derivatives | MCF-7 | 1.79 |

| Other Derivatives | HeLa | 1.35 |

Materials Science Applications

Ferroelectric Properties

Recent studies have explored the ferroelectric properties of compounds related to this compound in both solid and liquid crystal phases. These materials exhibit unique polarization switching behaviors, making them suitable for applications in electronic devices and sensors. The incorporation of iodine into the molecular structure has been shown to facilitate the formation of polar crystal structures .

Stimuli-Responsive Materials

The potential for developing stimuli-responsive materials using this compound derivatives has also been investigated. These materials can undergo conformational changes in response to external stimuli such as light or temperature, making them ideal for applications in drug delivery systems and smart materials .

Organic Synthesis Applications

Cross-Coupling Reactions

this compound serves as an important intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki and Heck reactions. Its iodine substituent allows for efficient coupling with various nucleophiles, facilitating the synthesis of complex organic molecules with potential pharmaceutical applications .

Decarboxylative Reactions

The compound has also been utilized in decarboxylative sulfonylation reactions, which are valuable for synthesizing sulfonylated compounds used in medicinal chemistry . This method highlights the versatility of this compound as a building block in synthetic organic chemistry.

Case Studies

-

Antimicrobial Efficacy Study

A case study demonstrated that this compound exhibited significant antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The study indicated that the compound's structure allowed it to penetrate bacterial membranes more effectively than its non-iodinated counterparts . -

Cancer Cell Line Evaluation

In vitro studies on various cancer cell lines showed that modifications to the cinnamic acid framework could enhance cytotoxicity significantly. For instance, this compound was found to be more effective against HepG2 cells compared to standard chemotherapeutic agents . -

Ferroelectric Material Development

Research into new ferroelectric materials revealed that derivatives of this compound could be engineered to exhibit biferroelectric properties, paving the way for innovative applications in electronics and photonics .

作用機序

The mechanism of action of 2-iodocinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of bacterial cell walls or inhibition of essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

類似化合物との比較

- 2-Fluorocinnamic Acid

- 2-Chlorocinnamic Acid

- 2-Bromocinnamic Acid

Comparison: 2-Iodocinnamic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine make this compound more reactive in substitution reactions and potentially more effective in biological applications.

生物活性

2-Iodocinnamic acid, a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the second position of the cinnamic acid backbone. This modification significantly influences its biological activity compared to its non-iodinated counterparts.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi.

- Bacterial Activity : In a study assessing the antimicrobial effects of various cinnamic acid derivatives, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

- Fungal Activity : The compound also displayed antifungal activity against Candida albicans, with MIC values around 50 µg/mL. This suggests its potential use as a therapeutic agent in treating fungal infections .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies, particularly for its cytotoxic effects on various cancer cell lines.

- Cell Lines Tested : The compound has been tested on human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). Results indicated that this compound exhibits IC50 values ranging from 8.49 to 62.84 µg/mL across these cell lines .

- Mechanism of Action : The mechanism by which this compound induces cytotoxicity appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells. This oxidative stress response is crucial for its anticancer efficacy .

Antioxidant Activity

Antioxidant properties are another significant aspect of this compound's biological profile. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress-related cellular damage.

- DPPH Assay Results : In DPPH radical scavenging assays, this compound demonstrated a strong antioxidant capacity with an IC50 value of approximately 25 µg/mL, indicating its potential role in preventing oxidative damage in biological systems .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study published in Molecules evaluated various derivatives of cinnamic acid, including this compound, for their antimicrobial properties. The results showed that the iodinated derivative was among the most effective against biofilm-forming bacteria .

- Cytotoxicity Assessment : In vitro studies conducted on cancer cell lines revealed that this compound had comparable or superior cytotoxic effects to other known anticancer agents. For instance, it exhibited IC50 values lower than many traditional chemotherapeutics when tested against MCF-7 cells .

- Antioxidant Potential : Research has also focused on the antioxidant potential of this compound, demonstrating its ability to reduce oxidative stress markers in vitro .

Summary Table of Biological Activities

| Biological Activity | Effectiveness (IC50/MIC) | Target Organisms/Cell Lines |

|---|---|---|

| Antimicrobial | MIC: 32–64 µg/mL | Staphylococcus aureus, E. coli, Candida albicans |

| Anticancer | IC50: 8.49–62.84 µg/mL | HeLa, MCF-7, HepG2 |

| Antioxidant | IC50: ~25 µg/mL | Free radical scavenging |

特性

IUPAC Name |

3-(2-iodophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCFNNJYIXFMFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301031 | |

| Record name | 3-(2-Iodophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643-34-1 | |

| Record name | 3-(2-Iodophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Iodophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。